N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide
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Overview
Description
Indole derivatives are important in the field of medicinal chemistry and have been found in many synthetic drug molecules . They are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Synthesis Analysis
Indole derivatives can be synthesized from various precursors. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of newly synthesized compounds can be established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group is one such reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For instance, the melting point, FT-IR spectrum, 1H-NMR spectrum, and molecular weight can be determined .Scientific Research Applications
DFT Conformational Analysis and Anticancer Activity
A study focused on the conformational analysis of a carboxamide derivative related to your compound, using density functional theory (DFT). This research provides insights into the chemical characteristics and potential antitumor activity of the compound. They employed techniques such as wavefunction-based reactivity analysis, docking, and molecular dynamics simulations to understand its bioactivity (Al-Otaibi et al., 2022).
Cancer Imaging and PET Tracers
Another study involved the synthesis of a compound structurally similar to the one you mentioned, aimed at developing a new positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This research highlights the potential application in diagnostic imaging for cancer detection (Wang et al., 2005).
Chemical Reactions and Structural Studies
Research on indole carboxylic acid/amide reactions with propargyl alcohols was conducted, which is relevant to understanding the chemical behavior and applications of compounds like yours. This study provides insights into the structural properties and reaction mechanisms of these compounds (Selvaraj et al., 2019).
Synthesis and Characterization
Another important aspect of research is the synthesis and characterization of similar compounds. For example, the study of the crystal structure of N-methyl-1H- indole-2-carboxamide, a related compound, helps in understanding the molecular structure and potential applications of these types of molecules (Manríquez et al., 2009).
Sensing Applications
Research on a coumarin-indole dyad, which includes a similar structure to your compound, demonstrated its application in the selective sensing of lithium ions in a mixed solvent system. This study shows the potential of such compounds in the development of fluorescent sensors (Kumari et al., 2016).
Antibacterial Activities
A study on indole-3-carbaldehyde semicarbazone derivatives, which are structurally related to the compound , explored their synthesis, characterization, and antibacterial activities. This research contributes to understanding the potential antibacterial applications of such compounds (Carrasco et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-8-15-9-13(6-7-17(15)22-12)11-21-19(23)16-10-14-4-2-3-5-18(14)25-20(16)24/h2-10,22H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOPCVFFDFQMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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